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Compound of Interest

Compound Name:
8-(2-Fluorophenyl)-8-

oxooctanenitrile

CAS No.: 898767-42-5

Cat. No.: B1324219 Get Quote

Executive Summary
The molecular formula C14H16FNO represents a specific class of fluorinated nitrogenous

organic compounds with a molecular weight of 233.28 g/mol . In medicinal chemistry, this

formula is significant for its presence in enaminones (anticonvulsant scaffolds) and piperidinyl-

chalcones (anti-inflammatory/anticancer pharmacophores). The incorporation of fluorine

enhances metabolic stability and lipophilicity, while the nitrogen heterocycles (piperidine or

substituted anilines) provide critical hydrogen-bonding interactions with biological targets.

This guide details the exact mass calculations, explores two distinct structural isomers, and

provides validated protocols for their synthesis and identification.

Physicochemical Data & Molecular Formula
Analysis
Precise molecular weight determination is the first step in the characterization of any research

chemical. The values below are calculated based on IUPAC standard atomic weights and

dominant isotope masses.

Table 1: Elemental Composition and Mass Spectrometry
Data
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Property Value Notes

Molecular Formula C₁₄H₁₆FNO

Average Molecular Weight 233.28 g/mol
Used for stoichiometric

calculations

Monoisotopic Mass 233.1216 Da
Critical for High-Resolution

Mass Spectrometry (HRMS)

Exact Mass 233.121592 Da
Theoretical mass of the most

abundant isotopologue

Degree of Unsaturation 7

Indicates 7 rings or pi-bonds

(e.g., 1 benzene + 1 ketone +

1 alkene + 1 heterocycle)

Elemental Analysis (Calculated)
Carbon (C): 72.08%[1]

Hydrogen (H): 6.91%[1]

Fluorine (F): 8.15%

Nitrogen (N): 6.00%[1]

Oxygen (O): 6.86%

Structural Isomerism: Case Studies
The formula C14H16FNO is degenerate, meaning it can represent multiple distinct chemical

structures. We focus on two biologically relevant isomers that share this formula but differ

vastly in connectivity and pharmacological application.

Isomer A: The Enaminone Scaffold
Chemical Name: 3-(2-fluoroanilino)-5,5-dimethylcyclohex-2-en-1-one[2]

CAS Registry: 145657-36-9[2]
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Core Structure: A dimedone ring fused via an amine linker to a fluorinated phenyl ring.

Application: Studied for anticonvulsant activity (sodium channel modulation).

Isomer B: The Piperidinyl-Chalcone Scaffold
Chemical Name: (E)-1-(4-fluorophenyl)-3-(piperidin-1-yl)prop-2-en-1-one[3]

CAS Registry: 6245504

Core Structure: A chalcone-like backbone where a piperidine ring is attached to the beta-

carbon of an alpha,beta-unsaturated ketone.

Application: Potential anti-inflammatory agent; Michael acceptor capable of covalent

modification of cysteine residues in enzymes.

Synthesis Protocols
The following methodologies describe the construction of these two isomers. These protocols

are designed for self-validation through intermediate monitoring.

Synthesis of Isomer A (Enaminone)
Mechanism: Condensation reaction between a cyclic 1,3-diketone and a primary aniline.

Reagents:

5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

2-Fluoroaniline

Solvent: Toluene or Ethanol

Catalyst: p-Toluenesulfonic acid (pTSA) - optional

Step-by-Step Protocol:

Charge: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, dissolve

Dimedone (10 mmol) and 2-Fluoroaniline (10 mmol) in Toluene (50 mL).
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Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap to

track reaction progress (azeotropic removal of water drives the equilibrium).

Monitor: Check via TLC (Ethyl Acetate/Hexane 1:1) every 60 minutes. The product will

appear as a less polar spot compared to Dimedone.

Isolation: Upon completion (approx. 3-6 hours), cool to room temperature. The product often

precipitates directly.

Purification: Filter the solid and recrystallize from hot ethanol to yield yellow crystals.

Synthesis of Isomer B (Piperidinyl-Chalcone)
Mechanism: Nucleophilic substitution on a beta-chlorovinyl ketone or oxidative amination. A

robust route involves the reaction of 3-chloro-1-(4-fluorophenyl)prop-2-en-1-one with piperidine.

Step-by-Step Protocol:

Precursor Prep: Synthesize 3-chloro-1-(4-fluorophenyl)prop-2-en-1-one via Vilsmeier-Haack

reaction of 4-fluoroacetophenone.

Substitution: Dissolve the chloro-enone (10 mmol) in Dichloromethane (DCM).

Addition: Add Piperidine (11 mmol) and Triethylamine (12 mmol) dropwise at 0°C to prevent

polymerization.

Reaction: Stir at room temperature for 2 hours. The solution will turn from pale yellow to

deep orange/red.

Workup: Wash with water (3x) to remove amine salts. Dry the organic layer over MgSO₄.

Purification: Flash chromatography (Silica gel, 10% MeOH in DCM).

Visualization: Synthesis & Isomerism Logic
The following diagram illustrates the divergence in synthesis pathways for the C14H16FNO

isomers.
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Caption: Divergent synthesis pathways for two primary C14H16FNO isomers: Enaminone

(Green) and Piperidinyl-Chalcone (Red).

Analytical Characterization (Self-Validating
Protocols)
To confirm the identity of the synthesized compound, researchers must utilize both Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS).

High-Resolution Mass Spectrometry (HRMS)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode [M+H]⁺.

Expected m/z: 234.1289 (Protonated molecular ion).

Isotope Pattern: Look for the M+1 peak at approx. 15% intensity of the base peak (due to 14

carbons).

Validation: If the mass error > 5 ppm, the compound is likely impure or incorrect.
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¹H-NMR Spectroscopy (400 MHz, CDCl₃)
Differentiation between Isomer A and Isomer B is distinct in the alkene/aliphatic region.

Feature Isomer A (Enaminone)
Isomer B (Piperidinyl-
Chalcone)

Aliphatic Protons
Singlet at ~1.1 ppm (6H, gem-

dimethyl)

Multiplets at 1.6-3.5 ppm

(Piperidine ring)

Vinylic Protons
Singlet at ~5.5 ppm (1H,

enone CH)

Doublets at ~7.0-8.0 ppm (J

~15Hz for Trans isomer)

NH Signal
Broad singlet ~6-8 ppm

(Exchangeable)
Absent (Tertiary amine)

Graphviz: Analytical Decision Tree
This workflow ensures correct identification of the isomer.
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Caption: Logic flow for distinguishing C14H16FNO isomers using NMR spectral features.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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